2,3,6-Trifluorophenol is a fluorinated phenolic compound with the molecular formula and a molecular weight of 148.08 g/mol. It is characterized by the presence of three fluorine atoms located at the 2, 3, and 6 positions of the phenolic ring. This compound appears as a clear light yellow liquid after melting, with a melting point range of 31°C to 36°C and a flash point of 63°C (145°F) . Its solubility in water is estimated at approximately 47.267 mg/L .
Currently, there is no documented information on the specific mechanism of action of 2,3,6-Trifluorophenol in biological systems.
Limited data exists on the safety profile of 2,3,6-Trifluorophenol. As a general precaution, due to the presence of fluorine, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
More research is needed to fully understand the reactivity, potential applications, and safety profile of 2,3,6-Trifluorophenol. Studies could explore:
These reactions are significant for modifying the compound for various applications in organic synthesis and materials science .
Research indicates that 2,3,6-trifluorophenol exhibits biological activities that may include:
These properties make it a subject of interest in pharmacological and toxicological studies.
Several methods have been developed for synthesizing 2,3,6-trifluorophenol:
These synthesis routes highlight the versatility of fluorinated compounds in organic chemistry.
2,3,6-Trifluorophenol has several applications across various fields:
Studies involving 2,3,6-trifluorophenol have focused on its interactions with biological systems:
These studies are crucial for understanding the safety and efficacy of this compound in potential applications.
Several compounds share structural similarities with 2,3,6-trifluorophenol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Difluorophenol | C6H4F2O | Contains two fluorine atoms; less polar than trifluorinated versions. |
2,4-Difluorophenol | C6H4F2O | Different substitution pattern; used in similar applications. |
2-Fluorophenol | C6H5FO | Basic fluorinated phenol; serves as a precursor for more complex derivatives. |
3,4-Difluorophenol | C6H4F2O | Similar reactivity but different positional isomers affecting its properties. |
Uniqueness of 2,3,6-Trifluorophenol:
The presence of three fluorine atoms at specific positions significantly alters its reactivity and biological activity compared to its analogs. This unique substitution pattern enhances its potential applications in both chemical synthesis and biological studies .
The molecular structure of 2,3,6-Trifluorophenol is characterized by a phenolic ring substituted with three fluorine atoms at the 2, 3, and 6 positions. This substitution pattern profoundly influences its reactivity, hydrogen bonding, and electronic characteristics. The compound’s molecular formula is C₆H₃F₃O, with a molecular weight of 148.08 g/mol.
The presence of multiple fluorine atoms on the phenolic ring increases the acidity of the hydroxyl group and modifies the aromatic electron density. This results in a clear light yellow liquid after melting, with a melting point range of 33–37°C and a boiling point of approximately 137°C (predicted). The density is measured at 1.456 g/cm³, and the compound exhibits moderate water solubility (47.267 mg/L at 25°C). The pKa of the phenolic hydrogen is predicted to be 6.45 ± 0.15, indicating a more acidic character than unsubstituted phenol due to the electron-withdrawing effect of fluorine.
Property | Value |
---|---|
Molecular Formula | C₆H₃F₃O |
Molecular Weight | 148.08 g/mol |
Melting Point | 33–37°C |
Boiling Point | 137°C (predicted) |
Density | 1.456 g/cm³ |
Water Solubility | 47.267 mg/L (est.) |
pKa | 6.45 ± 0.15 (predicted) |
Appearance | Clear light yellow liquid |
Flash Point | 147°F |
The analytical identification and quantification of 2,3,6-Trifluorophenol rely on advanced spectroscopic and chromatographic techniques. ^19F NMR spectroscopy is particularly valuable, given the high sensitivity and broad chemical shift range of fluorine nuclei. The ^19F NMR spectra of trifluorophenol derivatives exhibit distinct signals, aiding in the elucidation of substitution patterns and monitoring of biodegradation pathways. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are routinely used for purity assessment and separation of isomeric fluorophenols.
Flammable;Irritant